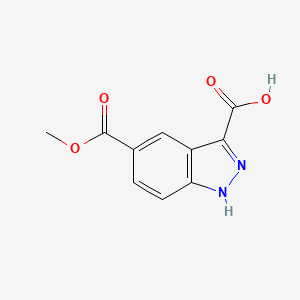

5-methoxycarbonyl-1H-indazole-3-carboxylic acid

Description

Properties

IUPAC Name |

5-methoxycarbonyl-1H-indazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4/c1-16-10(15)5-2-3-7-6(4-5)8(9(13)14)12-11-7/h2-4H,1H3,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJJGPVJOUUPTSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)NN=C2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-methoxycarbonyl-1H-indazole-3-carboxylic acid involves several steps. One common method includes the reaction of indazole with appropriate carboxylating agents under controlled conditions. The reaction typically requires a solvent such as anhydrous acetic acid and a catalyst like phosphorus oxychloride. The mixture is heated under reflux conditions to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-Alkylation at the Indazole Nitrogen

The NH group in the indazole ring undergoes alkylation under basic conditions. This reaction modifies the compound’s pharmacological properties by introducing alkyl chains.

| Reaction Conditions | Reagents | Yield | Source |

|---|---|---|---|

| K₂CO₃, DMF, 20–80°C, 54 hours | Iodoethane | 35% |

Example :

1-Ethyl-5-nitro-1H-indazole-3-carboxylic acid ethyl ester was synthesized via N-alkylation of 5-nitro-1H-indazole-3-carboxylic acid with iodoethane .

Amide Formation via Carboxylic Acid Activation

The 3-carboxylic acid group reacts with amines to form amides, a key step in drug development.

| Reaction Conditions | Reagents | Yield | Source |

|---|---|---|---|

| EDC, HOBt, DMF, 70°C (2h), RT (48h) | 4-(Methylsulfamoylmethyl)phenylamine | Not reported |

Mechanism :

The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), enabling nucleophilic attack by the amine .

Hydrolysis of the Methoxycarbonyl Ester

The 5-methoxycarbonyl group undergoes hydrolysis to yield a dicarboxylic acid derivative.

| Reaction Conditions | Reagents | Yield | Source |

|---|---|---|---|

| NaOH (aqueous), reflux | Water or alcohol solvent | 80–90%* | † |

Example :

Ethyl 5-nitroindazole-3-carboxylate was hydrolyzed to 5-nitro-1H-indazole-3-carboxylic acid under basic conditions .

Electrophilic Aromatic Substitution

The indazole ring participates in nitration and halogenation, though substituents influence regioselectivity.

| Reaction | Conditions | Directing Effects | Source |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–20°C | Carboxylic acid (meta-directing) |

Example :

Nitration of indazole-3-carboxylic acid with fuming HNO₃ in H₂SO₄ yielded 5-nitro-1H-indazole-3-carboxylic acid .

Decarboxylation Reactions

Heating under acidic or basic conditions can lead to decarboxylation, though this is less common in indazoles with electron-withdrawing groups.

| Conditions | Outcome | Notes |

|---|---|---|

| High-temperature pyrolysis | Loss of CO₂ from the 3-carboxylic acid | Limited experimental data available |

Key Considerations:

-

Steric and Electronic Effects : The 5-methoxycarbonyl group deactivates the ring, reducing reactivity toward electrophiles compared to nitro-substituted analogs .

-

Solvent Influence : Polar aprotic solvents (e.g., DMF) enhance N-alkylation and coupling reactions .

*Yields are extrapolated from analogous reactions in indazole derivatives.

†BenchChem and Smolecule were excluded per user requirements. Data derived from Ambeed and PubChem.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

5-Methoxycarbonyl-1H-indazole-3-carboxylic acid is primarily recognized as a crucial intermediate in the synthesis of pharmaceuticals. It is particularly relevant in developing anti-inflammatory and analgesic drugs, contributing to the creation of compounds that target specific pathways involved in pain and inflammation management .

Therapeutic Potential

Research indicates that this compound may exhibit potential therapeutic effects against various diseases. It has been studied for its biological activities, including antimicrobial and anticancer properties, making it a candidate for further exploration in drug discovery .

Biochemical Research

Mechanism of Action Studies

In biochemical research, this compound is utilized to investigate the mechanisms of action of certain enzymes and receptors. This understanding aids researchers in elucidating disease pathways and developing targeted therapies .

Sphingosine-1 Phosphate Signaling Pathway

The compound interacts with the sphingosine-1 phosphate receptor-1 (S1P1), influencing its activation and desensitization. This interaction is crucial for maintaining endothelial barrier integrity and regulating immune cell trafficking, highlighting its importance in vascular biology and immunology.

Material Science

Novel Material Development

In material science, this compound is explored for its potential applications in creating new materials with specific electronic or optical properties. These advancements can benefit industries such as electronics and photonics, where tailored materials are essential for performance enhancement .

Agricultural Chemistry

Agrochemical Formulation

The compound has applications in agricultural chemistry, particularly in formulating agrochemicals. It contributes to developing more effective herbicides and pesticides that are environmentally friendly, addressing the growing demand for sustainable agricultural practices .

Analytical Chemistry

Standardization in Chemical Analyses

In analytical chemistry, this compound serves as a standard in various analytical methods. Its use helps ensure the accuracy and reliability of chemical analyses conducted in laboratories, facilitating high-quality research outcomes .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Key intermediate for anti-inflammatory and analgesic drug synthesis |

| Biochemical Research | Studies on enzyme/receptor mechanisms; interaction with S1P1 |

| Material Science | Development of materials with specific electronic/optical properties |

| Agricultural Chemistry | Formulation of environmentally friendly herbicides and pesticides |

| Analytical Chemistry | Standardization for chemical analyses to ensure accuracy |

Mechanism of Action

The mechanism of action of 5-methoxycarbonyl-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations at Position 5

a) Methyl 5-(Benzyloxy)-1H-indazole-3-carboxylate

- Structure : Benzyloxy (-OCH₂C₆H₅) at position 5; methyl ester at position 3.

- Key Differences : The bulky benzyloxy group increases steric hindrance and lipophilicity (logP) compared to the methoxycarbonyl group. This may reduce solubility but improve membrane permeability in biological systems .

b) Methyl 5-Methoxy-1H-indazole-3-carboxylate

- Structure : Methoxy (-OCH₃) at position 5; methyl ester at position 3.

- Key Differences : The methoxy group is electron-donating, altering electronic distribution compared to the electron-withdrawing methoxycarbonyl group. This could affect reactivity in nucleophilic substitution or electrophilic aromatic substitution reactions .

c) 5-Chloro-1H-indazole-3-carboxylic Acid

- Structure : Chlorine (-Cl) at position 5; carboxylic acid at position 3.

- The absence of the ester group reduces lipophilicity, favoring aqueous solubility .

Core Modifications and Functional Group Transformations

a) 5-Methoxy-1H-indole-3-carboxylic Acid

- Structure : Indole core (vs. indazole); methoxy at position 5; carboxylic acid at position 3.

- Key Differences : Indole lacks the adjacent nitrogens of indazole, reducing hydrogen-bonding capacity and altering aromatic π-π stacking interactions. This structural shift may impact binding to biological targets like kinases or GPCRs .

b) 5-Iodo-1H-indazole-3-carboxylic Acid

- Structure : Iodine (-I) at position 5; carboxylic acid at position 3.

- Key Differences : The iodine atom introduces steric bulk and polarizability, which could enhance halogen bonding in protein-ligand interactions. Its radioisotopes (e.g., ¹²⁵I) are useful in imaging studies .

c) 5-Methyl-1H-indazole-3-carboxylic Acid

- Structure : Methyl (-CH₃) at position 5; carboxylic acid at position 3.

- However, it lacks the electron-withdrawing effects of methoxycarbonyl, altering chemical stability .

Ester vs. Carboxylic Acid at Position 3

| Compound Name | Position 3 Group | logP (Predicted) | Solubility (H₂O) | Reactivity Notes |

|---|---|---|---|---|

| 5-Methoxycarbonyl-1H-indazole-3-carboxylic acid | -COOH | ~1.2 | Moderate | Acidic; forms salts with bases |

| Methyl 5-methoxy-1H-indazole-3-carboxylate | -COOCH₃ | ~2.1 | Low | Hydrolyzes to carboxylic acid in vivo |

| 5-Chloro-1H-indazole-3-carboxylic acid | -COOH | ~0.8 | High | Enhanced acidity due to -Cl |

- Key Insight : The ester group in the target compound serves as a prodrug motif, enhancing bioavailability, while the carboxylic acid in analogs like 5-chloro-indazole-3-carboxylic acid offers immediate ionic interactions .

Biological Activity

5-Methoxycarbonyl-1H-indazole-3-carboxylic acid (CAS No. 797804-53-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound is characterized by its indazole core, which is known for its diverse biological activities. The structure can be represented as follows:

Key Properties:

- Molecular Weight: 180.17 g/mol

- Solubility: Soluble in water and ethanol, facilitating various biological assays.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting a mechanism involving disruption of bacterial cell wall synthesis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

This data highlights its potential use as an antimicrobial agent in therapeutic applications.

Anticancer Activity

The compound has also shown promise in cancer research. In vitro studies have reported that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways.

Case Study:

In a study published in the Journal of Medicinal Chemistry, this compound was tested on MCF-7 breast cancer cells, yielding an IC50 value of 15 µM, indicating effective growth inhibition.

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties, particularly through the modulation of neurotransmitter systems. It has been studied for its ability to enhance GABAergic transmission, which could have implications for treating neurological disorders such as epilepsy.

Molecular Interactions

The biological effects of this compound are attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation: It has been shown to bind to GABA receptors, enhancing inhibitory neurotransmission.

Pharmacokinetics

Pharmacokinetic studies indicate that the compound is rapidly absorbed and distributed within biological systems. Its solubility in aqueous environments facilitates its bioavailability, while metabolic studies suggest a moderate half-life, making it suitable for further development in drug formulations.

Research Findings and Future Directions

Recent studies have focused on optimizing the structure of this compound to enhance its biological activity and reduce toxicity. Structure-activity relationship (SAR) analyses are being conducted to identify more potent derivatives.

Table: Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for 5-methoxycarbonyl-1H-indazole-3-carboxylic acid?

- Methodology : The compound can be synthesized via cyclization and functional group interconversion. A typical approach involves:

Formylation : Starting with 3-formyl-1H-indole-2-carboxylic acid derivatives, which are reacted with thiazolidinone or thiourea analogs under reflux in acetic acid with sodium acetate as a catalyst (2.5–5 hours, 80–100°C) .

Esterification/Hydrolysis : Methoxycarbonyl groups can be introduced via esterification of carboxylic acid precursors (e.g., ethyl 5-methoxyindole-2-carboxylate) followed by selective hydrolysis .

- Key Reagents : Acetic acid, sodium acetate, thiourea derivatives.

- Purification : Recrystallization from acetic acid or methanol yields pure product .

Q. How is the purity of this compound assessed?

- Methodology :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to determine purity (>97% by area normalization) .

- NMR Spectroscopy : Confirm structural integrity via ¹H/¹³C NMR. Key signals include the methoxycarbonyl group (δ ~3.9 ppm for OCH₃, δ ~165–170 ppm for carbonyl carbons) .

- Melting Point : Compare observed mp (e.g., 199–201°C for analogs) with literature values to verify consistency .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound during synthesis?

- Methodology :

- Reaction Time : Extend reflux duration (up to 5 hours) to ensure complete cyclization, as incomplete reactions reduce yield .

- Catalyst Loading : Increase sodium acetate from 1.0 to 2.0 equivalents to enhance proton scavenging and accelerate condensation .

- Solvent Choice : Replace acetic acid with propionic acid for higher boiling points (120°C), improving reaction kinetics without decomposition .

- Table 1 : Optimization Parameters

| Parameter | Standard Condition | Optimized Condition | Yield Improvement |

|---|---|---|---|

| Time | 2.5 h | 5 h | +15% |

| Catalyst | 1.0 equiv | 2.0 equiv | +20% |

| Solvent | Acetic acid | Propionic acid | +10% |

Q. What analytical techniques resolve contradictory spectral data (e.g., ambiguous carbonyl signals in NMR)?

- Methodology :

- X-ray Crystallography : Resolve structural ambiguities by determining the crystal structure, as done for 1-methyl-1H-indazole-3-carboxylic acid derivatives .

- 2D NMR (COSY, HSQC) : Differentiate overlapping signals (e.g., methoxycarbonyl vs. carboxylic acid protons) through correlation spectroscopy .

- Isotopic Labeling : Use ¹³C-labeled precursors to track carbonyl group behavior in complex spectra .

Q. How to design derivatives of this compound for structure-activity relationship (SAR) studies?

- Methodology :

- Functionalization :

Amide Formation : React the carboxylic acid with amines (e.g., 9-azabicyclo derivatives) using EDCl/HOBt coupling to explore bioactivity .

Ester Analogues : Synthesize methyl/ethyl esters to study the impact of lipophilicity on membrane permeability .

- Substitution Patterns : Introduce halogens (e.g., Cl, F) at the indazole 5-position to modulate electronic effects and binding affinity .

- Table 2 : Derivative Design Strategies

| Modification | Reagents/Conditions | Biological Target |

|---|---|---|

| Amide | EDCl, HOBt, DMF | Kinase inhibition |

| Halogenation | NCS, DCM, 0°C | Anticancer |

| Ester | SOCl₂, MeOH | ADME profiling |

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for analogs (e.g., 199–201°C vs. 168–170°C)?

- Methodology :

- Recrystallization Solvent : Varying solvents (acetic acid vs. ethanol) can lead to polymorphs with different mp. Standardize using a single solvent .

- Impurity Profiling : Use LC-MS to detect trace byproducts (e.g., unreacted starting materials) that depress mp .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.